5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Description

Chemical Structure and Properties

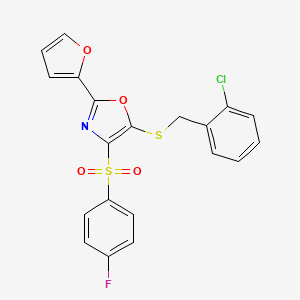

The compound 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole (CAS: 686738-05-6) is a heterocyclic oxazole derivative featuring three key substituents:

5-(2-Chlorobenzyl)thio group: A thioether linkage with a 2-chlorobenzyl substituent, contributing steric bulk and halogen-dependent reactivity.

2-(Furan-2-yl) group: A furan ring at position 2 of the oxazole core, introducing aromaticity and possible π-π stacking interactions.

The molecular formula is C₂₀H₁₃ClFNO₄S₂, with a molecular weight of 467.91 g/mol (calculated). Its structure is characterized by planar geometry, except for the perpendicular orientation of the fluorophenyl group relative to the oxazole plane, as observed in isostructural analogs .

Properties

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFNO4S2/c21-16-5-2-1-4-13(16)12-28-20-19(23-18(27-20)17-6-3-11-26-17)29(24,25)15-9-7-14(22)8-10-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWASAXORPBNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Oxazole Ring: Starting with a suitable precursor, such as a 2-furyl ketone, the oxazole ring can be formed through a cyclization reaction.

Introduction of the Chlorobenzylthio Group: This step might involve the nucleophilic substitution of a chlorobenzyl halide with a thiol group.

Attachment of the Fluorophenylsulfonyl Group: This could be achieved through a sulfonylation reaction using a fluorophenyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.

Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

Biology

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities:

Key Structural and Functional Comparisons

Core Heterocycle Influence: Oxazole vs. Thiazole vs. Thiazole derivatives (e.g., compound 4) exhibit enhanced planarity due to sulfur’s larger atomic radius, favoring π-stacking interactions .

Substituent Effects: Sulfonyl Groups: The 4-fluorophenylsulfonyl group in the target compound provides stronger electron-withdrawing effects than 4-chlorophenylsulfonyl (compound 7m), which may influence receptor binding or metabolic stability.

The anticandidal activity of thiazole derivatives (MIC = 250 µg/mL) highlights the role of hydrazine-furan motifs in targeting fungal pathways .

Crystallographic Data: Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Halogen substitution (Cl vs.

Biological Activity

5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and potential applications, supported by relevant data and findings from various studies.

Compound Overview

The compound features a unique structure that includes:

- Furan ring

- Oxazole moiety

- Chlorobenzyl thio group

- Fluorophenyl sulfonyl group

These structural elements contribute to its reactivity and biological activity, making it a candidate for further research in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Reaction of 2-furaldehyde with various starting materials.

- Characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Infrared (IR) spectroscopy

- High-resolution mass spectrometry (HRMS)

Antiproliferative Effects

Research has indicated that this compound exhibits moderate antiproliferative activity against several human cancer cell lines. For instance, studies have shown that it can inhibit the growth of specific cancer cells, suggesting its potential as a lead compound for anticancer drug development .

While the exact mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interact with biological targets involved in cell proliferation and survival. Further research is needed to clarify these interactions and optimize its therapeutic efficacy.

Comparative Biological Activity

To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(substituted phenyl)-1,3,4-oxadiazole | Contains oxadiazole ring | Antimicrobial, antitumor |

| 4-(substituted phenyl)-thiazole | Thiazole ring instead of oxazole | Antimicrobial |

| 2-(furan-2-yl)-1,3-thiazole | Thiazole with furan | Antimicrobial, anti-inflammatory |

The unique combination of thioether and sulfonamide functionalities in this compound may enhance its biological activity compared to others that lack these features .

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various derivatives, this compound demonstrated significant cytotoxic effects on selected cancer cell lines, highlighting its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities against targets involved in cancer progression. These studies suggest that the compound may effectively inhibit specific pathways critical for cancer cell survival .

- Toxicity Assessment : Preliminary toxicity assessments indicate low acute toxicity levels for this compound, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for structural characterization of this compound?

Structural elucidation requires a multi-technique approach:

- X-ray crystallography (e.g., using SHELX software for refinement ) to resolve bond lengths, angles, and confirm stereochemistry. For example, similar oxazole derivatives show monoclinic crystal systems (e.g., P2₁/c space group, β ≈ 100°) with key parameters like a = 9.3–9.9 Å and V = 1,876–1,900 ų .

- NMR spectroscopy : and NMR to identify furan (δ ~7.5–8.0 ppm for β-protons), sulfonyl (δ ~125–135 ppm for ), and chlorobenzyl groups (δ ~4.5 ppm for -SCH-) .

- HRMS for molecular ion validation (e.g., [M+H] expected within ±0.002 Da error) .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Stepwise functionalization : Introduce the sulfonyl group first via nucleophilic substitution (e.g., 4-fluorophenylsulfonyl chloride under basic conditions), followed by thioether formation using 2-chlorobenzyl thiol .

- Catalyst screening : Use KCO or NaHCO in polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water) to achieve >95% purity, as demonstrated for analogous oxadiazoles .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for sulfonyl- and thioether-containing heterocycles?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic or steric effects. For example, 4-fluorophenylsulfonyl groups enhance metabolic stability but may reduce solubility .

- Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 μM) to identify non-linear effects, as seen in p38 MAPK inhibitors where activity plateaued at 40% inhibition despite full kinase blockade .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) models to distinguish target-specific effects from off-target interactions .

Q. How do computational methods aid in predicting the drug-likeness and target interactions of this compound?

- Molecular docking : Use software like AutoDock Vina to model binding to targets such as p38 MAPK or Rho GTPases, leveraging crystallographic data from related inhibitors (e.g., SB203580, VX-745) .

- ADMET prediction : Tools like SwissADME assess logP (~3.5–4.0 for similar oxazoles), aqueous solubility (<10 μg/mL), and CYP450 interactions, guiding lead optimization .

- QM/MM simulations : Evaluate sulfonyl group polarization effects on binding energy, as seen in sulfonamide-based inhibitors .

Q. What experimental controls are critical when evaluating antimicrobial activity of thioether-linked heterocycles?

- Negative controls : Include solvent-only (e.g., DMSO) and scaffold analogs lacking key substituents (e.g., furan or chlorobenzyl groups) to confirm specificity .

- Reference standards : Compare to clinically used agents (e.g., ciprofloxacin for S. aureus ATCC 25923) to contextualize MIC values .

- Resazurin assays : Quantify bacterial viability via fluorometric readouts, minimizing false positives from compound autofluorescence .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.